molecular formula C10H13N3 B14840961 Indazol-4-amine, N-propyl-

Indazol-4-amine, N-propyl-

Cat. No.: B14840961
M. Wt: 175.23 g/mol
InChI Key: GZACDCBYUGBIBC-UHFFFAOYSA-N
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Description

Indazol-4-amine, N-propyl- is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivatives, including Indazol-4-amine, N-propyl-, typically involves the formation of the indazole core followed by functionalization. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using copper(I) oxide as a catalyst . Another approach is the reductive cyclization of 2-azidobenzaldehydes with amines . These methods provide efficient routes to indazole derivatives with good yields.

Industrial Production Methods

Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and scalability. For example, the use of copper(II) acetate as a catalyst in the formation of N-N bonds has been reported to produce indazole derivatives in good to excellent yields . These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

Indazol-4-amine, N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Indazol-4-amine, N-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indazol-4-amine, N-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The N-propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N-propyl-1H-indazol-4-amine

InChI

InChI=1S/C10H13N3/c1-2-6-11-9-4-3-5-10-8(9)7-12-13-10/h3-5,7,11H,2,6H2,1H3,(H,12,13)

InChI Key

GZACDCBYUGBIBC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC2=C1C=NN2

Origin of Product

United States

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